molecular formula C10H14N6O B3329895 6-Amino-N-butyl-9H-purine-9-carboxamide CAS No. 64442-32-6

6-Amino-N-butyl-9H-purine-9-carboxamide

Cat. No.: B3329895
CAS No.: 64442-32-6
M. Wt: 234.26 g/mol
InChI Key: ABWYKRHFKWXHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-N-butyl-9H-purine-9-carboxamide is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-N-butyl-9H-purine-9-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.

    Amination: The 6-chloropurine undergoes an amination reaction to introduce the amino group at the 6-position. This can be achieved using ammonia or an amine under suitable conditions.

    N-Butylation: The next step involves the introduction of the N-butyl group. This can be done through an alkylation reaction using butyl halides in the presence of a base.

    Carboxamide Formation: Finally, the carboxamide group is introduced at the 9-position. This can be achieved through a reaction with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, nucleophiles, and bases are typically employed in substitution reactions.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amines and alcohols.

    Substitution Products: Various functionalized purine derivatives.

Scientific Research Applications

6-Amino-N-butyl-9H-purine-9-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-N-butyl-9H-purine-9-carboxamide involves its interaction with biological macromolecules. It can bind to nucleic acids, influencing DNA and RNA synthesis. Additionally, it may interact with enzymes involved in purine metabolism, thereby affecting cellular processes.

Molecular Targets and Pathways:

    Nucleic Acids: The compound can intercalate into DNA or RNA, affecting their structure and function.

    Enzymes: It may inhibit or activate enzymes involved in purine biosynthesis and degradation.

Comparison with Similar Compounds

    6-Amino-9H-purine-9-carboxamide: Lacks the N-butyl group, which may affect its biological activity.

    6-Amino-N-methyl-9H-purine-9-carboxamide: Contains a methyl group instead of a butyl group, leading to different physicochemical properties.

    6-Chloro-N-butyl-9H-purine-9-carboxamide: Contains a chlorine atom instead of an amino group, which can significantly alter its reactivity and applications.

Uniqueness: 6-Amino-N-butyl-9H-purine-9-carboxamide is unique due to the presence of both the amino and butyl groups, which confer specific chemical and biological properties. These modifications can enhance its solubility, stability, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

6-amino-N-butylpurine-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O/c1-2-3-4-12-10(17)16-6-15-7-8(11)13-5-14-9(7)16/h5-6H,2-4H2,1H3,(H,12,17)(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWYKRHFKWXHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1C=NC2=C(N=CN=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704446
Record name 6-Amino-N-butyl-9H-purine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64442-32-6
Record name 6-Amino-N-butyl-9H-purine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-N-butyl-9H-purine-9-carboxamide
Reactant of Route 2
Reactant of Route 2
6-Amino-N-butyl-9H-purine-9-carboxamide
Reactant of Route 3
Reactant of Route 3
6-Amino-N-butyl-9H-purine-9-carboxamide
Reactant of Route 4
Reactant of Route 4
6-Amino-N-butyl-9H-purine-9-carboxamide
Reactant of Route 5
6-Amino-N-butyl-9H-purine-9-carboxamide
Reactant of Route 6
6-Amino-N-butyl-9H-purine-9-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.